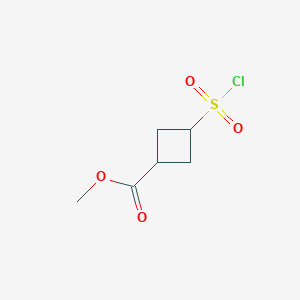

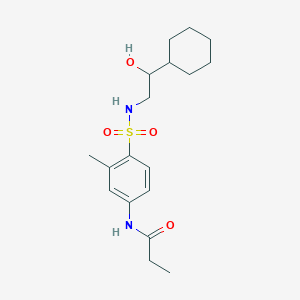

![molecular formula C14H13N3O2S2 B2926420 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 945474-93-1](/img/structure/B2926420.png)

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea” is a benzothiazole derivative. It has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a coordination complex .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves several steps. In one method, meta-chloroperbenzoic acid can replace H202 in acetic acid for the oxidation of thiazolethiones into thiazoliums . This approach was applied to the synthesis of a thiazolium featuring a 2-adamantyl N-substituent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be analyzed using various spectroscopic techniques. The change in the optical property of the chemosensor upon complexation with mercury (II) was confirmed by ab initio calculations .Chemical Reactions Analysis

The chemosensor reacts with mercury (II) ions to form a coordination complex . This complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .Physical And Chemical Properties Analysis

The chemosensor exhibits unique physical and chemical properties. For instance, it changes color when reacted with mercury (II) ions . The limit of detection (LOD) of Hg2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg2+ concentration in drinking water set by the WHO .Scientific Research Applications

Metabolic Studies on Thiazoles

Research on thiazole compounds, such as the metabolism of thiabendazole and other related thiazoles in mice, has shown the formation of toxic metabolites. These studies are crucial for understanding the biological fate of chemicals and could provide a framework for studying the metabolism of similar compounds like 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (Mizutani, T., Yoshida, K., & Kawazoe, S., 1994).

Radiolabelled Inhibitors for PET Studies

The synthesis and evaluation of radiolabelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) as a glycogen synthase kinase-3beta (GSK-3beta) inhibitor for positron emission tomography (PET) studies highlight the compound's potential in neurological research. Although it demonstrated poor brain penetration, the methodology could be applied to similar compounds for imaging and therapeutic studies (Vasdev, N., et al., 2005).

Chemical Synthesis and Characterization

The development of novel synthetic routes and characterization of related compounds provides a foundation for the synthesis of complex molecules. For example, the synthesis of deuterium-labeled analogs of AR-A014418 for use as internal standards in pharmacokinetic studies demonstrates the importance of analytical techniques in drug development (Liang, D., et al., 2020).

Photophysical and Theoretical Studies

Research on substituted phenyl urea and thiourea silatranes, focusing on synthesis, characterization, and anion recognition properties, showcases the utility of these compounds in photophysical studies and theoretical simulations. Such studies provide insights into the electronic properties of molecules, which could be relevant for the design and application of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea derivatives (Singh, G., et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have shown to interact with key proteins involved in cell cycle regulation and apoptosis .

Mode of Action

This is often achieved through the activation of p53, a protein that plays a crucial role in preventing cancer. Upon activation, p53 can lead to cell cycle arrest, allowing DNA repair mechanisms to rectify any damage. If the damage is irreparable, p53 can initiate apoptosis, or programmed cell death .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. In the case of p53 activation, the balance of other key mitochondrial proteins such as Bcl-2 and Bax may be altered . This can result in apoptosis by accelerating the expression of caspases, enzymes that play essential roles in programmed cell death .

Result of Action

The activation of p53 and the subsequent induction of cell cycle arrest and apoptosis can lead to the death of cancer cells . This makes 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea a potential candidate for further biological testing in in vivo cancer models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the polarity of the solvent can affect the compound’s electronic absorption behaviors . .

Future Directions

The chemosensor offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the chemosensor complex can be used as a simple and selective chemosensor for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries . This suggests potential future applications in environmental monitoring and biological research.

properties

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABLJBBXONLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

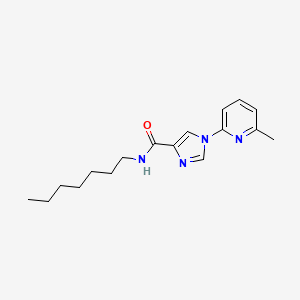

![2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2926338.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2926343.png)

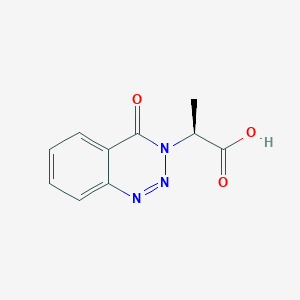

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)

![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)

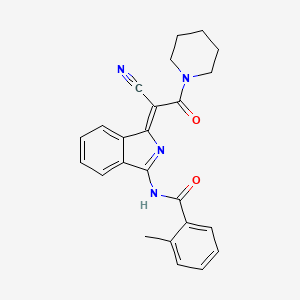

![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

methanone O-isopropyloxime](/img/structure/B2926360.png)